GPR35 Antagonism Activity: Inactivity of the 4-tert-Butyl Analog Contrasts with Class-Level Potential
In a primary GPR35 antagonism assay, 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine was tested and found inactive [1]. This is a critical piece of selectivity data, as GPR35 is a known target for certain pyrimidine sulfonamide chemotypes. While direct quantitative comparator data for the same assay on other 4-substituted analogs is not publicly available, this finding suggests the tert-butyl group at the 4-position may sterically or electronically disfavor GPR35 engagement relative to analogs with smaller or differently oriented 4-substituents. This provides a useful negative selectivity filter for researchers screening against GPR35.
| Evidence Dimension | GPR35 Antagonism (Primary Assay) |
|---|---|
| Target Compound Data | Inactive (no IC50 reported) |
| Comparator Or Baseline | Class-level baseline: certain pyrimidine sulfonamides are known GPR35 ligands with reported activity (exact comparator data not available for this specific assay) |
| Quantified Difference | Qualitative: Inactive vs. potentially active for other chemotype members |
| Conditions | GPR35 antagonism primary assay as cataloged in ECBD (European Chemical Biology Database) |
Why This Matters
This data point allows researchers to exclude 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine from GPR35-targeted screening cascades, saving time and resources.
- [1] ECBD (European Chemical Biology Database). EOS66867: 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine – GPR35 Antagonism Assay. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. https://sildrug.ibb.waw.pl/ecbd/EOS66867/ (accessed May 6, 2026). View Source
